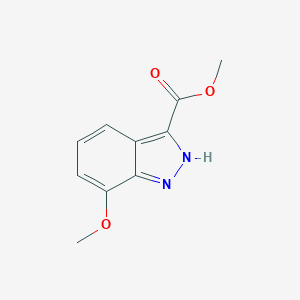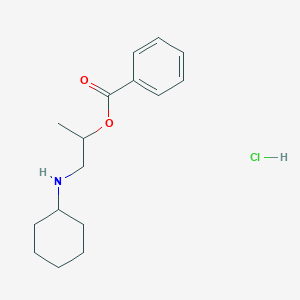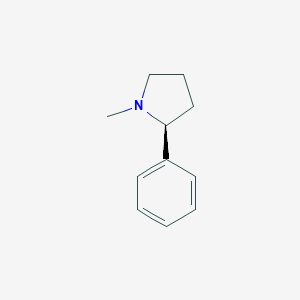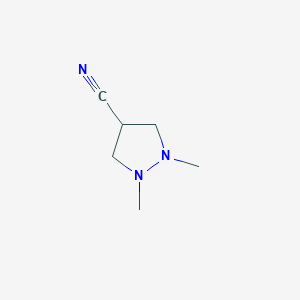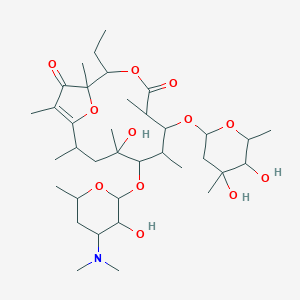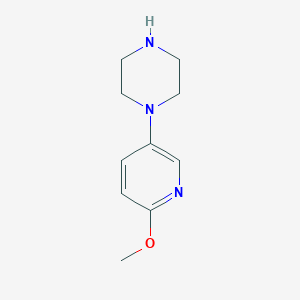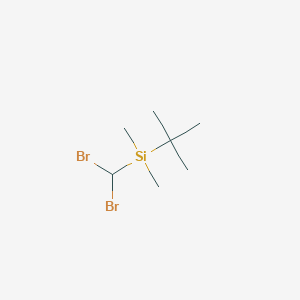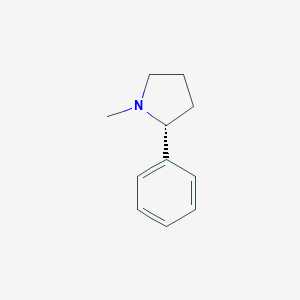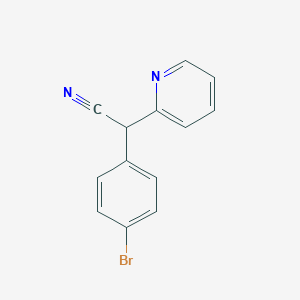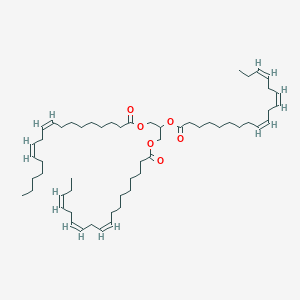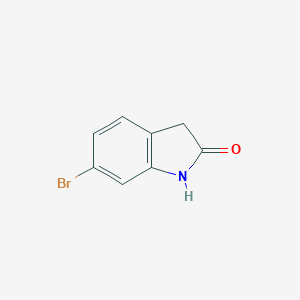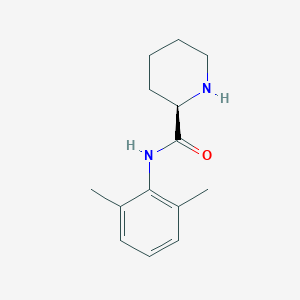
N-去丙基(R)-罗哌卡因
描述
(-)-2’,6’-Pipecoloxylidide: is a chiral compound known for its significant applications in the field of local anesthetics. It is a stereoisomer of a compound commonly used in medical and dental procedures to induce local anesthesia. The compound’s unique stereochemistry contributes to its specific pharmacological properties, making it a subject of interest in both research and industrial applications.
科学研究应用
Chemistry: In chemistry, (-)-2’,6’-Pipecoloxylidide is used as a model compound to study stereoselective reactions and chiral synthesis. Its unique structure makes it an ideal candidate for exploring enantioselective catalysis and asymmetric synthesis.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to specific receptors and enzymes. Research focuses on understanding its mechanism of action at the molecular level.
Medicine: (-)-2’,6’-Pipecoloxylidide is widely used in the development of local anesthetics. Its efficacy and safety profile make it a preferred choice for various medical procedures, including dental surgeries and minor surgical interventions.
Industry: In the industrial sector, the compound is used in the formulation of pharmaceutical products. Its stability and effectiveness contribute to its widespread use in the production of anesthetic drugs.
作用机制
Target of Action
N-Despropyl ®-Ropivacaine, also known as 2’,6’-Pipecoloxylidide, (-)- or (-)-2’,6’-Pipecoloxylidide, is a non-ergoline dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes .
Mode of Action
Biochemical Pathways
The major metabolic pathway of N-Despropyl ®-Ropivacaine is N-depropylation, which leads to the formation of the inactive N-despropyl metabolite . This metabolite is then converted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites .
Pharmacokinetics
N-Despropyl ®-Ropivacaine is extensively metabolized by the liver to inactive metabolites, and less than 10% of the administered dose is excreted as unchanged drug . The major metabolic pathway in humans is via N-depropylation; the N-despropyl metabolite accounts for 35 to 40% of the oral dose in human urine .
Result of Action
The stimulation of postsynaptic dopamine D2-type receptors by N-Despropyl ®-Ropivacaine results in improved motor function, as observed in various animal models of Parkinson’s disease . This suggests that the compound may have potential therapeutic applications in the treatment of conditions characterized by motor dysfunction.
Action Environment
The action, efficacy, and stability of N-Despropyl ®-Ropivacaine can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics may vary between subjects of different ethnic origin . Furthermore, the compound’s stability can be affected by oxidation . Therefore, it is crucial to consider these factors when evaluating the compound’s action and potential therapeutic applications.
生化分析
Cellular Effects
Its parent compound, Ropinirole, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of Ropinirole, it may share some of its parent compound’s mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-Despropyl ®-Ropivacaine is a metabolite of Ropinirole and is formed through the major metabolic pathways of N-despropylation and hydroxylation
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2’,6’-Pipecoloxylidide typically involves the reaction of 2,6-dimethylaniline with pipecolic acid derivatives under specific conditions. The reaction is often catalyzed by agents that facilitate the formation of the amide bond. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer.
Industrial Production Methods: Industrial production of (-)-2’,6’-Pipecoloxylidide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as:
Reaction Setup: Combining 2,6-dimethylaniline with pipecolic acid derivatives.
Catalysis: Using chiral catalysts to ensure the correct stereochemistry.
Purification: Employing techniques like crystallization and chromatography to isolate the pure enantiomer.
化学反应分析
Types of Reactions: (-)-2’,6’-Pipecoloxylidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring of (-)-2’,6’-Pipecoloxylidide can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
相似化合物的比较
Lidocaine: Another local anesthetic with a similar structure but different stereochemistry.
Bupivacaine: Known for its longer duration of action compared to (-)-2’,6’-Pipecoloxylidide.
Ropivacaine: A compound with similar applications but differing in its pharmacokinetic profile.
Uniqueness: (-)-2’,6’-Pipecoloxylidide stands out due to its specific stereochemistry, which contributes to its unique pharmacological properties. Its enantioselective synthesis and targeted action on sodium channels make it a valuable compound in both research and clinical settings.
属性
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRCGDPZGQJOQ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181714 | |
| Record name | 2',6'-Pipecoloxylidide, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-43-7 | |
| Record name | 2',6'-Pipecoloxylidide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',6'-Pipecoloxylidide, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',6'-PIPECOLOXYLIDIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4587B32M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


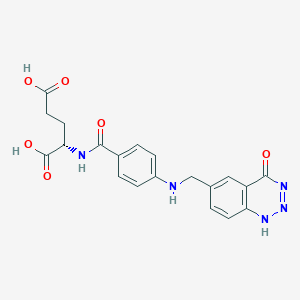
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
